molecular formula C21H14ClNO3 B4856847 methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate

methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate

Cat. No. B4856847
M. Wt: 363.8 g/mol
InChI Key: RRUJFTPDGYCCTH-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate, commonly known as MCFA, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MCFA is not fully understood, but research has suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and Alzheimer's disease pathology. MCFA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been associated with the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MCFA has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have demonstrated that MCFA can induce apoptosis in cancer cells by activating caspase-dependent pathways. MCFA has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MCFA is its ease of synthesis, which makes it readily available for use in laboratory experiments. MCFA also exhibits a high degree of stability, which allows for long-term storage and use in various experimental conditions. However, one of the limitations of MCFA is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on MCFA, including its use as a building block for the synthesis of novel organic compounds with potential therapeutic applications. MCFA could also be further investigated for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, research could focus on elucidating the exact mechanism of action of MCFA and identifying potential targets for therapeutic intervention.

Scientific Research Applications

MCFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MCFA has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. MCFA has also been studied for its potential use in the treatment of Alzheimer's disease, with research indicating that it can inhibit the aggregation of amyloid-beta peptides.
In materials science, MCFA has been investigated for its potential use as a building block for the synthesis of liquid crystals. MCFA has also been used as a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds and chiral compounds.

properties

IUPAC Name

methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c1-25-21(24)16-4-2-3-15(11-16)20-10-9-19(26-20)12-17(13-23)14-5-7-18(22)8-6-14/h2-12H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUJFTPDGYCCTH-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate
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